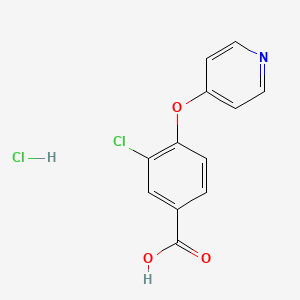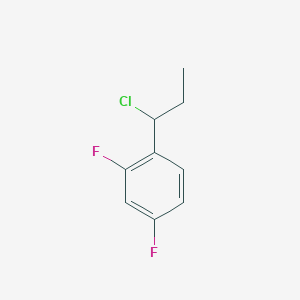
1-(1-Chloropropyl)-2,4-difluorobenzene
Vue d'ensemble
Description
“1-(1-Chloropropyl)-2,4-difluorobenzene” is likely a halogenated organic compound, as it contains a benzene ring with fluorine and chlorine substitutions, and a propyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with two fluorine atoms and a propyl group attached to it .Chemical Reactions Analysis
Halogenated organic compounds like “this compound” are generally more reactive than their non-halogenated counterparts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds are often flammable and slightly soluble in water .Applications De Recherche Scientifique
Ring-Opening and Halogenation
Research by Garve et al. (2014) highlights the use of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated products, which suggests the potential for similar ring-opening reactions involving chloro-difluorobenzene derivatives to synthesize complex molecules with specific halogen patterns (Garve et al., 2014).
Fluorine Chemistry
A study by Sipyagin et al. (2004) on the synthesis of new pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes showcases the activation of halogen substituents towards nucleophilic attack due to fluorine-containing groups. This indicates the role of difluorobenzene derivatives in synthesizing fluorine-rich molecules for various applications (Sipyagin et al., 2004).
Photocatalyzed Oxidation
Bloom et al. (2014) discuss the photocatalyzed oxidation of benzylic compounds to achieve benzylic fluorides, indicating the potential for photocatalytic applications of chloro-difluorobenzene derivatives in synthesizing electron-deficient fluorinated molecules (Bloom et al., 2014).
Pesticide Crystal Structure
Research by Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the structural applications of difluorobenzene derivatives in understanding the physical properties of pesticides and enhancing their efficacy (Jeon et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-chloropropyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLKOSUMHPUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


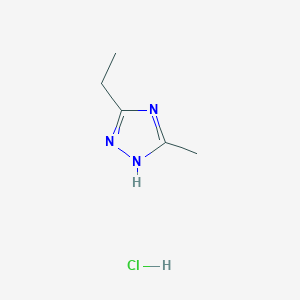
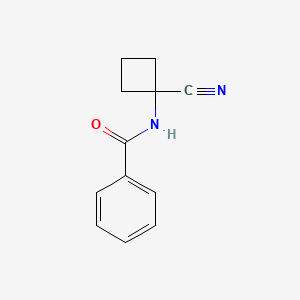
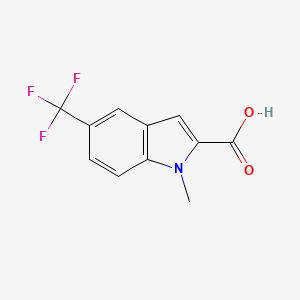
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
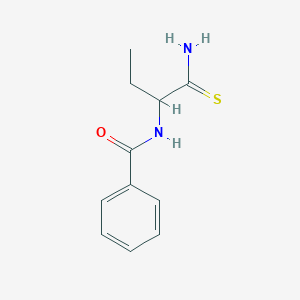
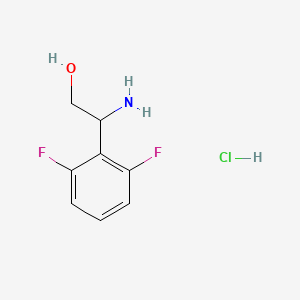
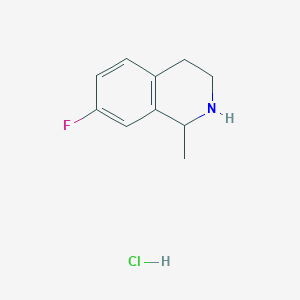
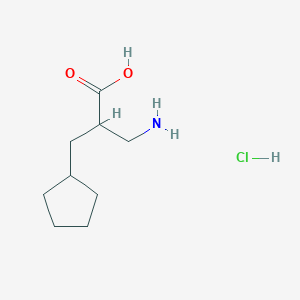
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
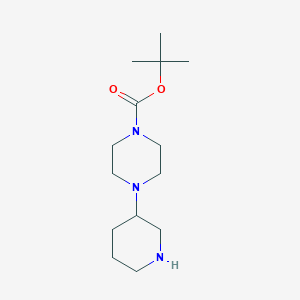
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
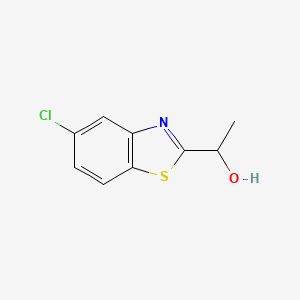
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
